molecular formula C7H11N5O2 B6281709 (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid CAS No. 1492903-89-5

(2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B6281709
CAS No.: 1492903-89-5
M. Wt: 197.2
InChI Key:
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Description

(2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a tetrazole group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Final Functionalization: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can modify the tetrazole group or the carboxylic acid group.

    Substitution: The tetrazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrrolidine ring.

    Reduction Products: Reduced forms of the tetrazole or carboxylic acid groups.

    Substitution Products: Substituted tetrazole derivatives.

Scientific Research Applications

(2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tetrazole group can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (2S)-1-(1H-tetrazol-5-yl)pyrrolidine-2-carboxylic acid
  • (2S)-1-(1-methyl-1H-tetrazol-5-yl)pyrrolidine-2-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the tetrazole group.
  • Unique Properties: (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid has unique binding properties due to the methyl group on the tetrazole ring, which can influence its biological activity and chemical reactivity.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific disciplines.

Properties

CAS No.

1492903-89-5

Molecular Formula

C7H11N5O2

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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